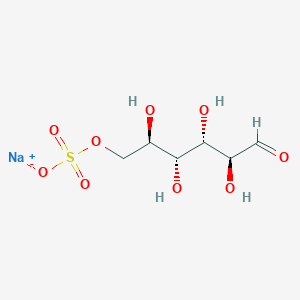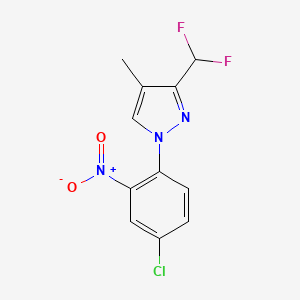![molecular formula C26H21ClF2N2O4S B2804807 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-59-7](/img/structure/B2804807.png)
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a morpholino group, a sulfonyl group, and fluorine atoms, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent substitution reactions to introduce the fluorine atoms and the morpholino group. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and base catalysts.
Substitution reactions: Fluorine atoms and the morpholino group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents and morpholine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the fluorine atoms and morpholino group can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in chemical properties and biological activity.
N-{4-[(3-Chlorophenyl)sulfanyl]-3-fluorobenzyl}-2-methoxyethanamine: This compound has a similar core structure but different substituents, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N2O4S/c27-18-4-2-6-20(12-18)36(33,34)25-16-31(15-17-3-1-5-19(28)11-17)23-14-24(30-7-9-35-10-8-30)22(29)13-21(23)26(25)32/h1-6,11-14,16H,7-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMCKJKLEFZYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
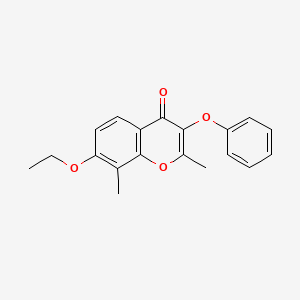
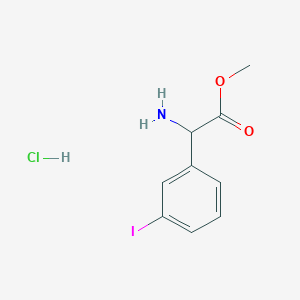
![2-hydroxy-N-(3-iodophenyl)-2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetamide](/img/structure/B2804729.png)
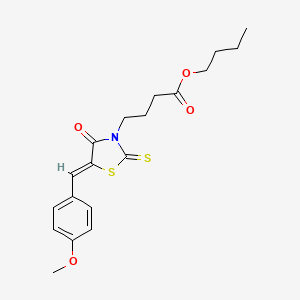
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2804732.png)

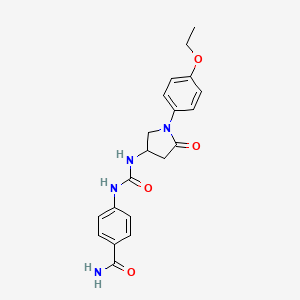
![8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2804736.png)

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)
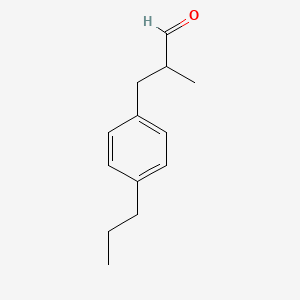
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)
